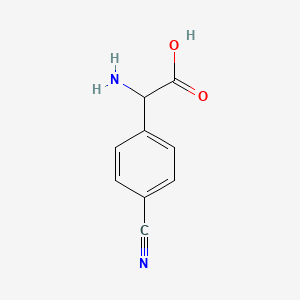

2-Amino-2-(4-cyanophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-cyanophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWFFRSGXGEFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Contemporary Organic Chemistry

The importance of 2-Amino-2-(4-cyanophenyl)acetic acid in modern organic chemistry stems largely from its classification as a non-proteinogenic, or unnatural, amino acid. Unlike the 22 proteinogenic amino acids that are naturally encoded by the genetic code to build proteins, non-proteinogenic amino acids are not found in polypeptide chains unless incorporated through post-translational modifications. nih.govwikipedia.org This class of compounds is of immense interest because their unique structures serve as versatile building blocks for creating novel and complex molecules. nbinno.comxindaobiotech.com

The incorporation of non-proteinogenic amino acids like N-(4-cyanophenyl)glycine into peptide chains is a powerful strategy in drug discovery. nih.gov This structural modification can fundamentally improve the stability, potency, and bioavailability of peptide-based therapeutics, as the novel structures are not easily recognized and degraded by enzymes in the body. nih.govtaylorandfrancis.com Consequently, this compound is a valuable reagent for chemists exploring new reaction pathways and synthesizing biologically active compounds with enhanced properties. xindaobiotech.com Its structure facilitates complex organic synthesis, enabling the efficient construction of intricate molecular architectures. nbinno.com

Overview of Research Trajectories and Academic Relevance

Foundational Synthetic Routes and Established Protocols

The most established and fundamental approach for the synthesis of this compound is the Strecker synthesis. This venerable reaction, first reported in 1850, remains a cornerstone for the preparation of α-amino acids from simple precursors. The synthesis begins with the three-component reaction of an aldehyde, ammonia (B1221849), and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile.

In the context of this compound, the synthesis commences with 4-cyanobenzaldehyde (B52832). The reaction proceeds in two main stages:

Formation of α-Aminonitrile: 4-Cyanobenzaldehyde is treated with ammonia (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide salt (such as sodium or potassium cyanide). The aldehyde first reacts with ammonia to form an imine intermediate. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the corresponding α-aminonitrile, 2-amino-2-(4-cyanophenyl)acetonitrile.

Hydrolysis: The α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This step converts the nitrile functional group into a carboxylic acid, affording the final product, this compound.

The classical Strecker synthesis typically yields a racemic mixture of the amino acid, meaning both the (R) and (S) enantiomers are produced in equal amounts.

A related foundational method is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound (in this case, 4-cyanobenzaldehyde) with ammonium carbonate and a cyanide source to produce a hydantoin (B18101) intermediate. This hydantoin can then be hydrolyzed to yield the desired amino acid.

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| 4-Cyanobenzaldehyde | 1. NH₃, NaCN 2. H₃O⁺ | 2-Amino-2-(4-cyanophenyl)acetonitrile | This compound | Strecker Synthesis |

| 4-Cyanobenzaldehyde | (NH₄)₂CO₃, NaCN | 5-(4-Cyanophenyl)hydantoin | This compound | Bucherer-Bergs Reaction |

Stereoselective and Enantioselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to selectively synthesize one enantiomer of this compound is of significant importance.

Chiral Catalyst Development for Asymmetric Transformations

A key strategy in enantioselective synthesis is the use of chiral catalysts to direct the reaction towards the formation of a specific enantiomer. In the context of the Strecker reaction, various chiral catalysts have been developed to achieve asymmetric hydrocyanation of imines. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomeric product over the other.

Examples of catalyst classes that have been successfully employed in asymmetric Strecker-type reactions include:

Chiral Thiourea (B124793) Derivatives: These catalysts can activate the imine through hydrogen bonding, facilitating a stereoselective attack of the cyanide nucleophile.

Chiral BINOL-based Catalysts: Catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have been shown to be effective in promoting enantioselective Strecker reactions. libretexts.org For instance, chiral BINOL-derived phosphoric acids can act as Brønsted acid catalysts.

Chiral Metal Complexes: Transition metal complexes incorporating chiral ligands can catalyze the asymmetric addition of cyanide to imines.

While specific examples detailing the use of these catalysts for the synthesis of this compound are not extensively reported in readily available literature, the principles established with other aromatic aldehydes are directly applicable. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Strategies for Enantiomeric Purity and Control

Beyond the use of chiral catalysts, other strategies are employed to obtain enantiomerically pure this compound.

One common approach involves the use of a chiral auxiliary . In this method, the achiral starting material (4-cyanobenzaldehyde or the corresponding imine) is reacted with a stoichiometric amount of a chiral molecule (the auxiliary). This creates a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the subsequent reaction (e.g., cyanide addition) to occur stereoselectively, leading to a preponderance of one diastereomer of the product. After the reaction, the chiral auxiliary is removed, yielding the enantiomerically enriched amino acid. A notable example of a chiral auxiliary used in asymmetric Strecker reactions is (R)-phenylglycine amide. nih.govpeptide.comnih.gov

Another important strategy is crystallization-induced asymmetric transformation . This technique can be applied when the product forms a racemic conglomerate or when diastereomeric intermediates are formed. Under specific conditions, one enantiomer or diastereomer may preferentially crystallize from the solution, shifting the equilibrium in the solution to favor the formation of that isomer. This allows for the isolation of a single stereoisomer in high yield and purity.

Finally, chiral resolution of the racemic mixture produced by foundational methods like the classical Strecker synthesis is a widely used technique. This involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Advanced Synthetic Protocols and Reaction Design

Modern synthetic chemistry continually seeks to improve efficiency, atom economy, and operational simplicity. In the synthesis of this compound, this has led to the exploration of more sophisticated reaction designs.

Multi-Component and Cascade Reaction Strategies

The Strecker synthesis is itself a classic example of a multi-component reaction (MCR) , where three starting materials (aldehyde, ammonia, and cyanide) react in a single pot to form a complex product. mdpi.com MCRs are highly valued for their efficiency, as they reduce the number of separate reaction and purification steps required. The development of catalytic asymmetric versions of the Strecker reaction further enhances the power of this MCR by providing direct access to enantiomerically enriched α-aminonitriles.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need for isolating intermediates. While specific cascade reactions leading directly to this compound are not prominently documented, the principles of cascade design are relevant. For instance, a hypothetical cascade could involve the in situ generation of 4-cyanobenzaldehyde from a precursor, followed immediately by a Strecker-type reaction.

Utilization of Specific Protecting Group Chemistry

In more complex syntheses involving this compound or its derivatives, the use of protecting groups is essential. rsc.org Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting under certain conditions. They must be stable to the desired reaction conditions and easily removable afterward.

For an amino acid like this compound, both the amino group and the carboxylic acid group may require protection depending on the subsequent chemical transformations.

Amino Group Protection: The amino group is nucleophilic and can undergo a variety of undesired reactions. Common protecting groups for the amino function include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These are widely used in peptide synthesis and are removable under acidic and basic conditions, respectively.

Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester, to prevent its acidic proton from interfering with base-sensitive reactions or to prevent it from acting as a nucleophile. These ester protecting groups can typically be removed by hydrolysis.

Chemical Reactivity and Transformation Pathways of 2 Amino 2 4 Cyanophenyl Acetic Acid

Reactivity of the Alpha-Amino Functionality

The alpha-amino group is a primary nucleophilic center in the molecule, readily participating in reactions with various electrophiles. Its reactivity is characteristic of primary amines and alpha-amino acids, enabling the formation of a wide array of derivatives.

One of the fundamental reactions of the alpha-amino group is N-alkylation . This has been demonstrated in the synthesis of derivatives of (4-cyanophenyl)glycine, where the nitrogen atom is alkylated with substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate in dimethylformamide (DMF). manchester.ac.uk This reaction proceeds via a standard nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the benzyl bromide.

The amino group can also undergo acylation to form amides. This is a common strategy for the protection of the amino group during reactions involving other parts of the molecule. Reagents such as acyl chlorides and anhydrides react readily with the amino group. Furthermore, the amino functionality can be converted into a carbamate (B1207046), a widely used protecting group in peptide synthesis. Common carbamate protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be introduced under specific conditions and selectively removed later. masterorganicchemistry.comiris-biotech.de

Another important transformation is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. This reaction is typically reversible and acid-catalyzed. A patent for the preparation of N-substituted phenyl glycine (B1666218) derivatives describes the formation of an imine intermediate with glyoxylic acid, which is subsequently reduced. google.com

The basicity of the alpha-amino group allows for the formation of ammonium (B1175870) salts upon treatment with acids. This property can be utilized for purification or to protect the amino group through protonation, although this method is less robust than acylation. libretexts.org

Table 1: Selected Reactions of the Alpha-Amino Functionality

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Substituted benzyl bromides, K₂CO₃, DMF | N-Alkyl-2-amino-2-(4-cyanophenyl)acetic acid |

| Acylation | Acyl chlorides, anhydrides | N-Acyl-2-amino-2-(4-cyanophenyl)acetic acid (Amide) |

| Carbamate Formation | Boc₂O or Fmoc-Cl, base | N-Protected amino acid |

| Imine Formation | Aldehydes or ketones, acid catalyst | Schiff base |

| Salt Formation | Mineral or organic acids | Ammonium salt |

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group is another key reactive site, capable of undergoing a variety of transformations characteristic of this functional group. These reactions are fundamental to the derivatization of 2-amino-2-(4-cyanophenyl)acetic acid and its use in synthesis.

Esterification is a common reaction of the carboxylic acid group, typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. This reaction is often the first step in the resolution of racemic amino acids, where diastereomeric esters are formed with a chiral alcohol. google.com

Amide bond formation , also known as peptide coupling, is a crucial transformation. The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction generally requires the activation of the carboxylic acid group to enhance its electrophilicity. Modern coupling reagents, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are highly efficient for this purpose. For instance, N-(4-cyanophenyl)glycine has been reacted with various piperidine (B6355638) derivatives under standard amide coupling conditions to generate a library of (4-cyanophenyl)glycinamides. manchester.ac.uk

The carboxylic acid can also be reduced to the corresponding primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), as the carboxylate anion is resistant to reduction. Due to the high reactivity of such reagents, protection of the amino group is usually necessary prior to reduction.

Reactions and Derivatization of the 4-Cyanophenyl Moiety

The cyano (nitrile) group on the phenyl ring offers a unique site for chemical modification, distinct from the amino and carboxyl functionalities. The carbon-nitrogen triple bond can undergo nucleophilic addition and reduction, providing access to a different set of derivatives. libretexts.org

Hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. wikipedia.org Acid-catalyzed hydrolysis typically proceeds first to a primary amide and then, under more forcing conditions, to the corresponding carboxylic acid. ebsco.com This transformation would convert this compound into 2-amino-2-(4-carboxyphenyl)acetic acid.

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. chemistrysteps.com This would yield 2-amino-2-(4-(aminomethyl)phenyl)acetic acid, a compound with an additional primary amino group.

The electrophilic carbon of the nitrile is also susceptible to attack by organometallic reagents, such as Grignard reagents . This reaction initially forms an imine salt, which is then hydrolyzed upon aqueous workup to yield a ketone. youtube.com This provides a route to introduce a new carbon-carbon bond at the para position of the phenyl ring.

Stereochemical Dynamics in Chemical Reactions

Since the alpha-carbon of this compound is a stereocenter (except when the R-group is hydrogen, which is not the case here), the compound can exist as a pair of enantiomers. Syntheses starting from achiral precursors typically yield a racemic mixture. libretexts.org The separation of these enantiomers, a process known as resolution , is crucial for many of its applications, particularly in pharmaceuticals.

A common method for resolving racemic amino acids is through the formation of diastereomeric salts . This involves reacting the racemic amino acid with a single enantiomer of a chiral acid or base. libretexts.org For example, the carboxylic acid function of racemic this compound can be reacted with an enantiomerically pure chiral amine to form a pair of diastereomeric ammonium salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the amino acid can be recovered by treatment with an achiral acid or base.

Alternatively, the racemic mixture can be derivatized to form diastereomeric esters by reaction with a chiral alcohol. These diastereomeric esters can then be separated by chromatography. google.com Subsequent hydrolysis of the separated esters yields the optically pure amino acids.

Kinetic resolution, which relies on the differential rate of reaction of enantiomers with a chiral reagent or catalyst (often an enzyme), is another powerful technique for separating racemic amino acids. libretexts.org

Chemo- and Regioselective Derivatization Strategies

The presence of three different functional groups in this compound necessitates the use of chemo- and regioselective strategies to achieve specific transformations. The key to selective derivatization lies in the differential reactivity of the functional groups and the use of protecting groups. organic-chemistry.org

The alpha-amino group is generally the most nucleophilic site in the molecule. Therefore, in reactions with electrophiles, it will typically react preferentially over the other functional groups under neutral or basic conditions. However, to ensure exclusive reaction at other sites, the amino group is often protected.

Protecting group chemistry is central to the selective modification of this molecule. wikipedia.org For example, to perform a reaction on the carboxylic acid group, such as reduction, the more reactive amino group must first be protected. Carbamates like Boc or Cbz are commonly used for this purpose as they render the nitrogen non-nucleophilic. masterorganicchemistry.com Similarly, if a reaction is desired at the nitrile moiety that is incompatible with the free amino or carboxylic acid groups, these must be protected beforehand. The carboxylic acid can be protected as an ester, for instance.

An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. For example, an Fmoc-protected amino group can be deprotected under basic conditions, while a tert-butyl ester protecting the carboxylic acid is stable to base but can be removed under acidic conditions. iris-biotech.de This level of control is essential in multi-step syntheses involving complex molecules derived from this compound.

The inherent differences in reactivity can also be exploited. For instance, esterification of the carboxylic acid can be achieved under acidic conditions, which would protonate and thus deactivate the amino group towards many electrophilic reagents.

Applications As a Building Block in Complex Chemical Synthesis

Precursor Role in Advanced Organic Architectures

2-Amino-2-(4-cyanophenyl)acetic acid is a well-established precursor in the multistep synthesis of complex organic molecules, most notably in the pharmaceutical industry. xindaobiotech.com Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for sequential and controlled reactions to build larger, more elaborate structures. The presence of the cyanophenyl moiety further adds to its synthetic value, providing a site for further chemical transformations or for influencing the electronic properties of the target molecule.

A prime example of its role as a precursor is in the industrial synthesis of the anticoagulant drug Dabigatran etexilate. xindaobiotech.comsigmaaldrich.com In this multi-step synthesis, this compound serves as a key intermediate, undergoing a series of chemical modifications to form the core of the final drug molecule. sigmaaldrich.com The synthesis pathway highlights the compound's utility in creating complex heterocyclic systems, which are common motifs in many pharmaceutical agents. The high purity of commercially available this compound is crucial for its application in such demanding syntheses, ensuring high yields and minimizing the formation of impurities in the final active pharmaceutical ingredient. xindaobiotech.com

The synthesis of N-(4-cyanophenyl)glycine itself can be achieved through various routes, one common method being the reaction of 4-aminobenzonitrile (B131773) with bromoacetic acid. researchgate.net

Table 1: Synthesis of N-(4-CYANO-PHENYL)-GLYCINE

| Reactants | Reagents | Conditions | Yield | Purity (HPLC) |

|---|

This table is interactive. Users can sort and filter the data.

Contribution to the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The utility of this compound extends significantly into the realm of medicinal chemistry, where it is employed as a foundational element for the construction of biologically active scaffolds. beilstein-journals.org These scaffolds form the core structures of molecules designed to interact with specific biological targets, such as enzymes or receptors, to elicit a therapeutic effect.

As mentioned, its role in the synthesis of Dabigatran etexilate is a testament to its importance in creating molecules with significant biological activity. sigmaaldrich.com Beyond this, research has demonstrated its value in the development of novel therapeutic agents targeting other disease areas. For instance, derivatives of (4-cyanophenyl)glycine have been investigated as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain types of cancer. nih.gov In these studies, the (4-cyanophenyl)glycine core was systematically modified to explore structure-activity relationships and to optimize the potency and selectivity of the inhibitors. nih.gov This work led to the development of potent inhibitors with potential for further development as anti-cancer agents. nih.gov

Furthermore, the structural motifs derived from this compound are valuable for the creation of chemical probes. medchemexpress.com These are specialized molecules used to study and understand biological processes at the molecular level. By incorporating functionalities that allow for detection (e.g., fluorescent tags) or interaction with specific cellular components, chemical probes derived from this building block can help to elucidate the function of proteins and other biomolecules, thereby accelerating drug discovery and our understanding of disease. medchemexpress.comnih.gov

Utility in Chiral Compound Construction

The construction of enantiomerically pure compounds from chiral building blocks like this compound is a key strategy in modern organic synthesis. researchgate.net This can be achieved through several methods, including:

Chiral Resolution: This involves the separation of a racemic mixture of the amino acid into its individual enantiomers. researchgate.net This can be accomplished by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by using chiral chromatography. researchgate.net

Asymmetric Synthesis: This approach involves the synthesis of a single enantiomer of the amino acid from achiral starting materials using a chiral catalyst or auxiliary. nih.gov This method is often more efficient than chiral resolution as it avoids the "loss" of 50% of the material as the undesired enantiomer.

While specific, detailed research on the chiral resolution of this compound is not extensively reported in the provided search results, the principles of chiral separation and asymmetric synthesis are broadly applicable to this class of compounds. researchgate.netnih.gov The availability of chiral building blocks is essential for the synthesis of stereochemically defined drugs, leading to safer and more effective medicines.

Potential in Functional Material Synthesis and Design

While the primary applications of this compound have been in the pharmaceutical and life sciences sectors, its chemical structure suggests potential for its use in the synthesis and design of functional materials. beilstein-journals.org The presence of the aromatic ring, the nitrile group, and the amino acid functionality provides opportunities for its incorporation into polymers and other advanced materials.

The amino and carboxylic acid groups are the fundamental reactive handles for the synthesis of polyamides, a class of polymers with excellent thermal and mechanical properties. researchgate.netcore.ac.uk By incorporating this compound into a polyamide backbone, it may be possible to impart specific properties to the resulting material. The rigid cyanophenyl side group could influence the polymer's morphology, thermal stability, and mechanical strength.

Furthermore, the nitrile group is a versatile functional group in materials science. It is known to possess a large dipole moment, which can be beneficial for applications in nonlinear optics or as a component in high dielectric constant materials. The nitrile group can also be chemically transformed into other functional groups, providing a route to further functionalize the polymer after its initial synthesis. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering sites for cross-linking or for the attachment of other molecules.

While specific examples of polymers or functional materials derived from this compound are not yet widely reported, the principles of polymer chemistry and materials science suggest that this compound could be a valuable monomer for the creation of novel materials with tailored properties. nih.gov The self-assembly properties of amino acid derivatives are also an area of active research, suggesting that this compound could be used to create ordered nanostructures for various applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 42288-26-6 | C₉H₈N₂O₂ |

| N-(4-cyanophenyl)glycine | 42288-26-6 | C₉H₈N₂O₂ |

| Dabigatran etexilate | 211915-06-9 | C₃₄H₄₁N₇O₅ |

| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ |

| Bromoacetic acid | 79-08-3 | C₂H₃BrO₂ |

This table is interactive. Users can sort and filter the data.

Computational and Theoretical Investigations of 2 Amino 2 4 Cyanophenyl Acetic Acid

Spectroscopic Property Predictions and Computational ValidationNo computational studies predicting or validating the spectroscopic properties of 2-Amino-2-(4-cyanophenyl)acetic acid could be located.

Further research and computational analysis on this compound are required to provide the detailed scientific insights requested.

Advanced Characterization Techniques in Research on 2 Amino 2 4 Cyanophenyl Acetic Acid

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)

No experimental FT-IR or FT-Raman spectra for 2-Amino-2-(4-cyanophenyl)acetic acid were found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific ¹H NMR or ¹³C NMR spectral data for this compound are not available in the public domain.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum for this compound has not been documented in the available scientific papers or databases.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

While the molecular formula is known (C₉H₈N₂O₂), specific high-resolution mass spectrometry data confirming the exact mass and fragmentation pattern for this compound could not be located.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies and Catalytic Systems

While established methods exist for the synthesis of 2-Amino-2-(4-cyanophenyl)acetic acid, future research will concentrate on developing more efficient, sustainable, and stereoselective routes. The demand for enantiomerically pure amino acids in pharmacology drives the need for advanced catalytic systems that can control chirality. rsc.org

Key areas for future development include:

Asymmetric Organocatalysis : The Strecker reaction, a classic method for synthesizing α-amino acids, can be rendered highly enantioselective through the use of chiral organocatalysts. organic-chemistry.orgresearchgate.net Future investigations could focus on designing novel thiourea (B124793) or Brønsted acid catalysts to afford specific enantiomers of this compound with high yields and selectivity. scispace.commdpi.comnih.gov This approach avoids the use of toxic heavy metals, aligning with the principles of green chemistry. researchgate.net

Biocatalysis and Enzymatic Synthesis : The use of enzymes offers a powerful route to optically pure amino acids under mild, aqueous conditions. rsc.orgnih.gov Research into engineering specific enzymes, such as transaminases or lyases, could lead to highly efficient and sustainable production methods for this compound. nih.gov The biocatalytic synthesis of non-proteinogenic amino acids is a rapidly growing field, addressing the challenges of stereoselectivity and functional group compatibility that can hinder traditional chemical synthesis. nih.gov

Advanced Catalytic Systems : Exploration of novel metal-based catalysts, particularly those using earth-abundant metals, could provide alternative asymmetric pathways. The development of bifunctional catalysts that can activate both the imine and the cyanide source in a Strecker-type reaction represents a promising frontier for achieving high catalytic efficiency and enantiocontrol. nih.gov

| Methodology | Key Advantages | Primary Research Goal | Potential Catalysts |

|---|---|---|---|

| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity. researchgate.net | Develop catalysts for high-yield, scalable synthesis of single enantiomers. nih.gov | Chiral Thioureas, Brønsted Acids, Phase-Transfer Catalysts. |

| Biocatalysis / Enzymatic Synthesis | High stereospecificity, green (aqueous media, mild conditions), fewer steps. rsc.orgnih.gov | Engineer enzymes (e.g., oxidases, lyases) for specific substrate recognition and high turnover. nih.gov | Engineered Transaminases, D-amino acid oxidases, Lyases. |

| Advanced Metal Catalysis | High turnover frequencies, potential for novel reactivity. | Discover efficient and recyclable catalysts using non-precious metals. | Chiral complexes of Titanium, Aluminum, or Copper. organic-chemistry.orgnih.gov |

Expansion of Applications in Diverse Chemical Synthesis Fields

The unique structure of this compound, featuring a chiral center, an amino acid backbone, and an electronically distinct cyanophenyl group, makes it a versatile building block for various applications beyond its current use as a pharmaceutical intermediate.

Future application research could explore:

Peptide Therapeutics : As a non-proteinogenic amino acid (NPAA), its incorporation into peptides can enhance metabolic stability, enforce specific conformations, and introduce novel binding interactions. nih.gov Future work could involve synthesizing peptides containing this moiety to develop more robust and potent therapeutic agents.

Advanced Polymers and Materials Science : The cyanophenyl group imparts specific electronic and thermal properties. Research could focus on using this compound as a monomer or functionalizing agent for high-performance polymers. AI-driven materials discovery is accelerating the design of polymers for specific applications like electrostatic energy storage or filtration, and this compound could be a valuable candidate for such computational screening. scienmag.comsciencedaily.com Its integration could lead to new materials with enhanced thermal stability and high energy density. sciencedaily.com

Supramolecular Chemistry and Sensors : The molecule's functional groups are suitable for forming hydrogen bonds and other non-covalent interactions. This makes it a candidate for building complex supramolecular assemblies or as a recognition element in molecularly imprinted polymers (MIPs) for creating selective sensors and diagnostic tools. mdpi.com

| Field | Potential Role of this compound | Key Structural Feature |

|---|---|---|

| Medicinal Chemistry | Building block for novel enzyme inhibitors; scaffold for peptidomimetics. researchgate.net | Amino acid backbone, specific stereochemistry. |

| Materials Science | Monomer for high-performance polymers (e.g., polyimides) with tailored dielectric properties and thermal stability. sciencedaily.com | Rigid cyanophenyl group. |

| Sensor Technology | Functional monomer for creating molecularly imprinted polymers (MIPs) for biomarker detection. mdpi.com | Carboxylic acid and amino groups for interaction with templates. |

| Catalysis | Precursor for chiral ligands used in asymmetric catalysis. | Chiral center and coordinating functional groups. |

Integration with Emerging Technologies in Organic Chemistry

The synthesis and application of this compound can be significantly enhanced by leveraging emerging technologies that are transforming organic chemistry.

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability compared to traditional batch processes. rsc.orgchimia.ch Future research could develop a continuous flow process for the synthesis of this amino acid, potentially integrating multiple steps like imine formation, cyanation, and hydrolysis into a single, automated sequence. acs.orgdurham.ac.uk This would be particularly advantageous for optimizing reaction conditions and enabling large-scale, on-demand production. chemistryviews.org

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML are becoming indispensable tools for chemical research. sesjournal.com These technologies can be used to predict the outcomes of reactions, suggest optimal synthetic routes, and screen virtual libraries of derivatives for desired properties. mit.eduacs.orgrsc.org Future work could involve training ML models on reaction data to predict the best catalyst and conditions for the asymmetric synthesis of this compound or to identify new derivatives with high potential as enzyme inhibitors or advanced materials. rsc.org

Advanced Theoretical and Computational Studies for Enhanced Understanding

To guide experimental work and accelerate discovery, advanced theoretical and computational studies are essential. These methods provide deep insights into molecular properties, reaction mechanisms, and intermolecular interactions at an atomic level.

Future computational research should focus on:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be employed to map the energy profiles of different synthetic pathways. acs.orgmdpi.com This would allow researchers to understand the transition states involved in catalytic asymmetric reactions, rationalize the origins of enantioselectivity, and computationally design more effective catalysts. mdpi.comresearchgate.net

Molecular Docking and Dynamics : For its role in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding mode of derivatives within the active site of target enzymes, such as Lysine Specific Demethylase 1 (LSD1). daneshyari.comnih.gov These simulations help in understanding key interactions, like hydrogen bonds, and can guide the rational design of more potent and selective inhibitors. daneshyari.com

Quantitative Structure-Activity Relationship (QSAR) : Building on existing work, 3D-QSAR models can be developed to correlate the structural features of a series of (4-cyanophenyl)glycine derivatives with their biological activity. daneshyari.com This provides a predictive framework for designing new compounds with improved therapeutic potential.

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Investigate reaction mechanisms for synthesis; calculate electronic properties. acs.orgrsc.org | Rationalization of catalyst performance and prediction of molecular reactivity. |

| Molecular Dynamics (MD) Simulation | Simulate the interaction of the compound with biological targets (e.g., enzymes) or in materials. daneshyari.comnih.gov | Understanding of binding stability, conformational changes, and key intermolecular forces. |

| Molecular Docking | Predict the preferred binding orientation of derivatives in an enzyme's active site. nih.gov | Identification of key binding interactions to guide rational drug design. |

| 3D-QSAR | Develop predictive models correlating molecular structure with biological activity. daneshyari.com | Guidelines for designing new derivatives with enhanced potency and selectivity. |

Q & A

Basic Research Questions

Q. What experimental strategies can optimize the synthesis yield of 2-Amino-2-(4-cyanophenyl)acetic acid?

- Methodological Answer : The synthesis can be optimized using catalytic reductive amination or enantioselective methods. For example, chiral catalysts like (R)-BINAP with palladium complexes improve enantiomeric excess (ee > 90%) in asymmetric hydrogenation. Reaction conditions (e.g., 60–80°C, H₂ pressure of 3–5 bar) significantly impact yield . Purification via recrystallization in ethanol/water (3:1 v/v) enhances purity (>98%).

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks at δ 7.8–7.6 ppm (aromatic protons) and δ 175 ppm (carboxylic acid C=O) confirm the phenyl and acetic acid moieties.

- HPLC-MS : Retention time of 6.2 min (C18 column, acetonitrile/water gradient) and m/z 191.2 [M+H]⁺ verify molecular identity .

- FT-IR : Stretching bands at 1680 cm⁻¹ (C=O) and 2240 cm⁻¹ (C≡N) validate functional groups .

Q. What are common derivatives of this compound, and how do their substituents alter reactivity?

- Answer : Derivatives include halogenated (e.g., 4-chloro) and methoxy-substituted analogs. For example:

| Derivative | Substituent Position | Key Reactivity |

|---|---|---|

| 4-Cl | Para | Enhanced electrophilicity for SNAr reactions |

| 3-OCH₃ | Meta | Increased solubility for aqueous-phase catalysis |

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (ΔE ≈ 4.2 eV), indicating moderate reactivity. Solvent effects (e.g., water) are modeled using the PCM framework. Exact-exchange terms improve thermochemical accuracy (average deviation < 2.4 kcal/mol) for redox potentials .

Q. What mechanistic insights explain its enzyme inhibition in neuropharmacological studies?

- Answer : The compound acts as a glycine receptor antagonist. Competitive binding assays (IC₅₀ = 12 µM) show displacement of [³H]strychnine in rat cortical membranes. Molecular docking (AutoDock Vina) reveals hydrogen bonds between the cyano group and Arg271 residues, while the amino group interacts with Glu167 via salt bridges .

Q. How do contradictory data on bioactivity across studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Assay variability : Use standardized protocols (e.g., fixed pH 7.4, 37°C) for IC₅₀ comparisons.

- Isomer purity : Chiral HPLC separates enantiomers (e.g., (R)- vs. (S)-forms), which may exhibit 10-fold differences in potency .

- Cell-line specificity : Validate targets across multiple models (e.g., HEK293 vs. primary neurons) .

Q. What retrosynthetic strategies are effective for designing novel analogs?

- Answer : AI-driven tools (e.g., Pistachio/BKMS_Metabolic databases) propose disconnections at the C-N bond, suggesting nitro precursors for reductive amination. For example:

- Precursor : 4-Cyanophenylglyoxylic acid → catalytic hydrogenation (Pd/C, H₂) yields the target compound.

- Route optimization : LiAlH₄ reduction of nitriles to amines achieves >80% yield under anhydrous conditions .

Q. How does substituent position (e.g., cyano vs. fluoro) modulate binding affinity?

- Answer : Comparative SPR studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.